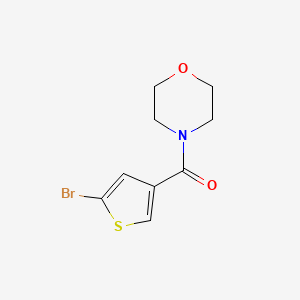

4-(5-Bromothiophene-3-carbonyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-bromothiophen-3-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2S/c10-8-5-7(6-14-8)9(12)11-1-3-13-4-2-11/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCVFSNSEYXPCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CSC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of the 4 5 Bromothiophene 3 Carbonyl Morpholine Scaffold

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. nih.gov For 4-(5-bromothiophene-3-carbonyl)morpholine, the most logical disconnection is at the amide bond, separating the molecule into two key precursors: a 5-bromothiophene-3-carbonyl unit and a morpholine (B109124) ring. This approach simplifies the synthesis into two main stages: the formation of the thiophene (B33073) ring system and the subsequent amidation.

Identification of Key Precursors and Synthetic Intermediates

Based on the retrosynthetic analysis, the primary precursors for the synthesis of this compound are:

5-Bromothiophene-3-carboxylic acid: This is the foundational thiophene component, providing the core heterocyclic structure with the necessary bromine and carboxylic acid functionalities. It is a solid with a melting point of 140-144 °C. britannica.com

Morpholine: A readily available cyclic secondary amine that forms the amide bond with the thiophene-3-carboxylic acid derivative.

Key synthetic intermediates in the forward synthesis would include:

5-Bromothiophene-3-carbonyl chloride: The acid chloride of 5-bromothiophene-3-carboxylic acid is a highly reactive intermediate that facilitates the amidation reaction with morpholine. Thiophene-3-carbonyl chloride itself is known to be a low melting solid and can be prepared by reacting the corresponding carboxylic acid with thionyl chloride. ias.ac.inlibretexts.org

4-(Thiophene-3-carbonyl)morpholine: This is the unbrominated precursor to the final product. It can be synthesized first and then subjected to bromination.

Established and Potential Synthetic Routes for Thiophene-3-carbonyl-Morpholine Derivatives

Several synthetic strategies can be envisioned for the construction of this compound, leveraging well-established organic reactions.

Direct Amidation Reactions of Thiophene-3-carboxylic Acids with Morpholine

The formation of the amide bond is a crucial step in the synthesis of the target molecule. Direct amidation of a carboxylic acid with an amine is a common transformation in organic synthesis. nih.gov

One potential route involves the direct coupling of 5-bromothiophene-3-carboxylic acid with morpholine. This can be achieved using various coupling reagents that activate the carboxylic acid.

Alternatively, a two-step approach is often more efficient. The carboxylic acid is first converted to a more reactive species, such as an acyl chloride, which then readily reacts with the amine. For instance, 5-bromothiophene-3-carboxylic acid can be treated with thionyl chloride (SOCl₂) to form 5-bromothiophene-3-carbonyl chloride. libretexts.org This acyl chloride can then be reacted with morpholine, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct, to yield this compound. researchgate.net

| Reactant 1 | Reactant 2 | Reagents | Product | Notes |

|---|---|---|---|---|

| 5-Bromothiophene-3-carboxylic acid | Morpholine | Coupling agents (e.g., DCC, HATU) | This compound | Direct amidation. |

| 5-Bromothiophene-3-carboxylic acid | Thionyl chloride (SOCl₂) | - | 5-Bromothiophene-3-carbonyl chloride | Formation of the reactive acyl chloride. libretexts.org |

| 5-Bromothiophene-3-carbonyl chloride | Morpholine | Base (e.g., Triethylamine) | This compound | Amidation via the acyl chloride. researchgate.net |

Introduction of Bromine on the Thiophene Ring (e.g., Electrophilic Bromination)

An alternative synthetic strategy involves the bromination of a pre-formed 4-(thiophene-3-carbonyl)morpholine scaffold. Thiophene rings are known to undergo electrophilic aromatic substitution reactions readily. researchgate.net

The bromination can be carried out using various brominating agents. N-Bromosuccinimide (NBS) is a common and effective reagent for the regioselective bromination of thiophenes. researchgate.netorganic-chemistry.org The reaction is typically performed in a solvent like acetonitrile (B52724) or chloroform. researchgate.netorganic-chemistry.org Theoretical studies on the bromination of thiophenes with NBS suggest that the reaction proceeds through the formation of a bromonium ion intermediate. organic-chemistry.org For thiophene-3-carboxamides, electrophilic substitution is expected to occur preferentially at the 5-position due to the directing effects of the sulfur atom and the deactivating nature of the carbonyl group at the 3-position.

| Substrate | Reagent | Solvent | Product | Key Findings |

|---|---|---|---|---|

| 4-(Thiophene-3-carbonyl)morpholine | N-Bromosuccinimide (NBS) | Acetonitrile | This compound | Regioselective bromination at the 5-position is anticipated. researchgate.net |

| Thiophene-3-carboxylic acid | N-Bromosuccinimide (NBS) | - | 5-Bromothiophene-3-carboxylic acid | An analogous bromination reaction. britannica.com |

Palladium-Catalyzed Cross-Coupling Reactions in Related Bromothiophene Systems (e.g., Suzuki Cross-Coupling)

The bromine atom on the this compound scaffold serves as a handle for further functionalization through palladium-catalyzed cross-coupling reactions. The Suzuki cross-coupling reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a powerful tool in this context. wikipedia.orgthieme-connect.com

In a typical Suzuki reaction, this compound could be coupled with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., toluene/water or dioxane). organic-chemistry.org This allows for the introduction of a wide range of substituents at the 5-position of the thiophene ring, leading to a diverse library of compounds. The mechanism of the Suzuki coupling involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. thieme-connect.com

| Reactant 1 | Reactant 2 | Catalyst/Base | Product Type | Significance |

|---|---|---|---|---|

| This compound | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 4-(5-Arylthiophene-3-carbonyl)morpholine | Diversification of the thiophene scaffold. organic-chemistry.org |

| 5-Bromothiophene-2-carboxylic acid derivatives | Arylboronic acids | Pd(PPh₃)₄ | 5-Arylthiophene-2-carboxylic acid derivatives | Demonstrates the feasibility of Suzuki coupling on bromothiophene systems. organic-chemistry.org |

Multi-Component Reactions for Constructing Thiophene-Morpholine Hybrid Structures

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. arkat-usa.org The Gewald reaction is a well-known MCR for the synthesis of 2-aminothiophenes from a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgarkat-usa.org Morpholine is often used as a basic catalyst in this reaction.

While a direct multi-component synthesis of this compound is not established, it is conceivable that a multi-component strategy could be developed to construct the core thiophene-morpholine structure. For example, a reaction involving a morpholine-containing starting material in a Gewald-type reaction could potentially lead to a thiophene with a morpholine substituent. However, significant methodological development would be required to achieve the specific substitution pattern of the target molecule.

Advanced Characterization Techniques for Synthetic Products

The unambiguous identification and confirmation of the structure of this compound rely on a suite of advanced spectroscopic and analytical methods. These techniques provide detailed information about the molecular framework, functional groups, and three-dimensional arrangement of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. While specific spectral data for this exact compound are not widely published, expected chemical shifts can be predicted based on data from closely related analogues, including various N-substituted morpholines and bromothiophene derivatives. rsc.orgrsc.orgmdpi.comresearchgate.net

¹H NMR: The proton NMR spectrum is expected to show distinct signals for both the thiophene and morpholine moieties. The two protons on the thiophene ring would appear as doublets in the aromatic region. The eight protons of the morpholine ring typically exhibit complex multiplets in the aliphatic region, often appearing as two broad signals corresponding to the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms. rsc.orgresearchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the amide, the four distinct carbons of the bromothiophene ring, and the two carbons of the morpholine ring. The carbon atom attached to the bromine would be influenced by the halogen's electronegativity and isotopic effects.

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for definitive assignments. COSY helps establish proton-proton couplings within the morpholine and thiophene rings, while HSQC and HMBC correlate the proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively, confirming the connectivity of the entire molecular structure. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification based on Analogues |

| Thiophene H-2 | ~7.8 - 8.0 | - | In 2-ethylhexyl 2-bromothiophene-3-carboxylate, the thiophene protons appear at δ 7.87 and 7.60. rsc.org |

| Thiophene H-4 | ~7.4 - 7.6 | - | Aromatic protons on substituted thiophenes typically resonate in this region. mdpi.com |

| Morpholine -CH₂-N- | ~3.6 - 3.8 (multiplet, 4H) | ~42.0 - 48.0 | In (4-Bromophenyl)(morpholino)methanone, the morpholine protons are a multiplet from δ 3.21-4.04. rsc.org The carbons adjacent to nitrogen in N-substituted morpholines appear around δ 42-48. rsc.org |

| Morpholine -CH₂-O- | ~3.6 - 3.8 (multiplet, 4H) | ~66.0 - 67.0 | The carbons adjacent to oxygen in N-substituted morpholines appear around δ 67.0. rsc.org |

| Thiophene C-2 | - | ~130.0 - 135.0 | Data from related bromothiophene carboxylates. rsc.org |

| Thiophene C-3 | - | ~135.0 - 140.0 | The carbonyl-bearing carbon. |

| Thiophene C-4 | - | ~125.0 - 130.0 | Data from related bromothiophene carboxylates. rsc.org |

| Thiophene C-5 | - | ~112.0 - 118.0 | The C-Br carbon signal is shifted upfield. |

| Carbonyl C=O | - | ~160.0 - 165.0 | Amide carbonyls in similar structures appear in this range. |

Infrared (IR) and Mass Spectrometry (MS)

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to be characterized by several key absorption bands. A strong band around 1630-1660 cm⁻¹ would correspond to the C=O stretching vibration of the tertiary amide. The C-N stretching of the amide and morpholine ring would appear in the 1400-1450 cm⁻¹ region. Vibrations associated with the thiophene ring (C=C and C-H stretching) would be present in the aromatic region (around 3100 cm⁻¹ and 1500-1600 cm⁻¹). The C-O-C ether stretch of the morpholine ring is expected around 1115 cm⁻¹. researchgate.netresearchgate.net The C-Br stretching frequency typically appears in the lower wavenumber region, often below 600 cm⁻¹.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Thiophene) | ~3100 | Medium-Weak |

| C-H (Morpholine) | 2850-3000 | Medium |

| C=O (Amide) | 1630-1660 | Strong |

| C=C (Thiophene) | 1500-1600 | Medium |

| C-N (Amide/Morpholine) | 1400-1450 | Medium |

| C-O-C (Ether) | ~1115 | Strong |

| C-Br | 500-600 | Medium-Strong |

Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For this compound, the electron ionization (EI) mass spectrum would show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, this peak would appear as a doublet of nearly equal intensity, corresponding to the two stable isotopes, ⁷⁹Br and ⁸¹Br. Common fragmentation patterns would likely involve the cleavage of the amide bond, leading to fragments corresponding to the 5-bromothiophene-3-carbonyl cation and the morpholine cation.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural proof, revealing bond lengths, bond angles, and the three-dimensional packing of molecules in the solid state. Although no crystal structure for this compound has been reported in the Cambridge Crystallographic Data Centre to date, predictions can be made based on related structures.

The morpholine ring is expected to adopt a stable chair conformation. chemicalbook.com A notable feature in the crystal structures of several thiophene-3-carbonyl derivatives is the presence of "ring-flip" disorder. researchgate.netmdpi.com This occurs when the thiophene ring can occupy two positions related by a 180° rotation about the C3-C(O) bond, leading to the sulfur atom and the C5-H/Br group statistically sharing positions in the crystal lattice. researchgate.netmdpi.com Should single crystals of the title compound be obtained, this phenomenon might also be observed.

Chemical Reactivity and Transformations of the this compound Scaffold

The chemical reactivity of this scaffold is dominated by the properties of its constituent functional groups: the tertiary amide, the morpholine ring, and the brominated thiophene ring.

Functional Group Interconversions and Derivatization

The amide and morpholine moieties offer pathways for further chemical modification.

Amide Reduction: The tertiary amide carbonyl group is generally resistant to mild reducing agents but can be reduced to the corresponding amine, (5-bromothiophen-3-yl)(morpholino)methane, using powerful hydride reagents like lithium aluminum hydride (LiAlH₄).

Amide Hydrolysis: The amide bond can be cleaved under harsh acidic or basic conditions to yield 5-bromothiophene-3-carboxylic acid and morpholine.

Morpholine Ring Chemistry: While the morpholine ring is generally stable, its derivatization is a common strategy in medicinal chemistry. researchgate.netresearchgate.net The synthesis of new morpholine derivatives often involves reactions starting from morpholine itself, which can be generated from the hydrolysis of the title compound. chemrxiv.org

Reactions Involving the Thiophene Ring System

The bromine atom at the 5-position of the thiophene ring is the most reactive site for transformations, particularly for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating more complex molecules by forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming C-C bonds. The bromine atom on the thiophene ring can be readily coupled with a variety of organoboron compounds, such as aryl or heteroaryl boronic acids, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This reaction allows for the introduction of diverse aromatic and heterocyclic substituents at the 5-position of the thiophene ring. mdpi.comnih.gov The choice of catalyst, base, and solvent is crucial for achieving high yields. nih.gov

Stille Coupling: The Stille reaction provides an alternative method for C-C bond formation by coupling the bromothiophene with an organostannane reagent (R-SnBu₃) under palladium catalysis. organic-chemistry.orglibretexts.org This reaction is highly versatile due to the stability and broad commercial availability of many organotin reagents. wikipedia.org

Typical Conditions for Cross-Coupling Reactions of Bromothiophenes

| Reaction | Catalyst | Ligand (if any) | Base | Coupling Partner | Solvent | Reference(s) |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Ar-B(OH)₂ | Dioxane/H₂O, Toluene, DMF | mdpi.comnih.gov |

| Stille | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃, AsPh₃ | - | Ar-Sn(n-Bu)₃ | Toluene, DMF, THF | organic-chemistry.orgwikipedia.org |

Reactivity of the Morpholine Amide Moiety

The morpholine amide group in this compound is a tertiary amide, which influences its reactivity profile. Generally, amides are less electrophilic than other carbonyl derivatives like esters or acid chlorides due to the delocalization of the nitrogen lone pair into the carbonyl group. libretexts.org However, they can still undergo a variety of chemical transformations.

Hydrolysis: The hydrolysis of amides, which cleaves the amide bond to form a carboxylic acid and an amine, can be achieved under both acidic and alkaline conditions, typically requiring heat. asianpubs.orgorgsyn.org For this compound, acidic hydrolysis would be expected to yield 5-bromothiophene-3-carboxylic acid and morpholinium salt. researchgate.net Conversely, alkaline hydrolysis would produce a salt of 5-bromothiophene-3-carboxylic acid and morpholine. asianpubs.org Neutral hydrolysis of amides is generally very slow. researchgate.net

Reduction: The amide functionality can be reduced to an amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. uwindsor.canih.govnih.govmasterorganicchemistry.com The reduction of this compound with LiAlH₄ would be expected to yield (5-bromo-3-thienyl)methyl)morpholine. It is important to note that LiAlH₄ is a strong and non-selective reducing agent and may also affect other functional groups if present. nih.gov

Reaction with Organometallic Reagents: Tertiary amides can react with organometallic reagents like Grignard reagents or organolithium compounds. researchgate.netchemscene.comchadsprep.comlibretexts.org The outcome of such reactions can vary. While the addition of the organometallic reagent to the carbonyl carbon can occur, potentially leading to ketones after workup, the reaction is often complex and can be influenced by the nature of the amide and the organometallic reagent. researchgate.netchadsprep.com For morpholine-derived amides, or morpholides, they are considered more electrophilic than other dialkylamides, which can favor the formation of ketones. chadsprep.com

Potential for Further Halogenation or Substitution Reactions on the Bromothiophene Unit

The bromothiophene ring in this compound is amenable to a variety of substitution reactions, offering a versatile platform for the synthesis of more complex molecules.

Further Halogenation: The thiophene ring is susceptible to electrophilic halogenation. masterorganicchemistry.com The existing bromo substituent and the carbonyl group at the 3-position will direct further halogenation. The carbonyl group is a deactivating group, which would slow down the reaction, while the bromine is also deactivating but ortho-, para-directing. In the case of 3-substituted thiophenes, electrophilic substitution often occurs at the 5-position if it is vacant. Since the 5-position is already brominated, further halogenation would likely occur at the remaining vacant positions, C2 or C4. The regioselectivity of such a reaction on this specific substrate would need to be determined experimentally, but theoretical analysis of similar systems suggests that the position of further bromination can be predicted. masterorganicchemistry.com It is also possible to introduce other halogens, such as iodine, using appropriate reagents like N-iodosuccinimide.

Cross-Coupling Reactions: The carbon-bromine bond provides a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromothiophene with a boronic acid or ester in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 5-position of the thiophene ring. The use of a bromo-substituent as a blocking group can allow for regioselective C-H arylation at the C5 position of 2-bromo-3-substituted thiophenes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the bromothiophene with an amine. masterorganicchemistry.com This would provide access to a variety of 5-amino-substituted thiophene derivatives.

Sonogashira Coupling: This reaction couples the bromothiophene with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a new carbon-carbon triple bond.

Nucleophilic Aromatic Substitution (SAr): While less common for unactivated aryl halides, nucleophilic aromatic substitution can occur on thiophene rings, particularly when activated by electron-withdrawing groups. The carbonyl group at the 3-position is electron-withdrawing and could potentially activate the ring towards nucleophilic attack, although the bromo substituent is not an ideal leaving group compared to fluorine or a nitro group. The reaction of 5-bromothiophene-2-carboxaldehyde with amines in water has been reported to proceed via nucleophilic aromatic substitution.

Computational Chemistry and Theoretical Investigations of 4 5 Bromothiophene 3 Carbonyl Morpholine and Analogues

Electronic Structure and Quantum Chemical Analyses

Quantum chemical analyses are fundamental to understanding the intrinsic properties of a molecule. These methods probe the electron distribution and energy levels to explain molecular stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and, consequently, its geometry and stability. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles with high precision.

For a molecule like 4-(5-Bromothiophene-3-carbonyl)morpholine, a DFT study would typically be performed using a functional like B3LYP with a basis set such as 6-311+G(d,p). The optimization would confirm the most stable conformation. For instance, in a study of a related chalcone, (E)-3-(4-bromothiophen-2-yl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one, DFT calculations were used to determine its structure. uomphysics.net The stability of the optimized geometry for such compounds is confirmed by ensuring there are no negative wave numbers in the vibrational frequency calculation. wikipedia.org

A theoretical DFT analysis of this compound would likely reveal key structural features. The thiophene (B33073) ring would be largely planar, while the morpholine (B109124) ring would adopt its characteristic chair conformation. The amide bond connecting the two moieties would exhibit some degree of rotational barrier. Predicted bond lengths for the C-Br and C-S bonds in the thiophene ring would be expected to align with experimental data from similar bromothiophene structures. wikipedia.org

| Parameter | Typical Predicted Value (Å or °) | Reference Compound Type |

|---|---|---|

| C-S (Thiophene) Bond Length | 1.72 - 1.76 Å | Brominated Thiophenes wikipedia.org |

| C-Br Bond Length | ~1.87 Å | Brominated Thiophenes |

| C=O (Carbonyl) Bond Length | ~1.23 Å | Thiophene Carbonyls |

| C-N (Amide) Bond Length | ~1.37 Å | Morpholine Amides |

| C-S-C (Thiophene) Bond Angle | ~92° | Brominated Thiophenes |

| O=C-N (Amide) Bond Angle | ~122° | Morpholine Amides |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.combldpharm.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO would likely be distributed over the electron-rich thiophene ring and the lone pairs of the morpholine oxygen and nitrogen atoms. The LUMO, conversely, would be expected to be localized on the carbonyl group and the thiophene ring, influenced by the electron-withdrawing bromine atom. This distribution makes the carbonyl carbon a primary site for nucleophilic attack.

The energy gap for analogous thiophene-containing chalcones has been found to be in the range of 3.72–4.15 eV, indicating significant stability. nih.gov A similar range would be anticipated for the title compound.

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE in eV) |

|---|---|---|---|

| Thiophene-Chalcone Analogue | -6.20 | -2.48 | 3.72 |

| Substituted Thiophene Imine | -6.51 | -2.36 | 4.15 |

Data derived from studies on analogous compounds. nih.gov

Electrostatic Potential (MEP) Mapping for Molecular Recognition

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction behavior. nih.gov The MEP map illustrates regions of positive and negative electrostatic potential on the molecule's surface. Red-colored regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions signify positive potential (electron-poor, susceptible to nucleophilic attack).

In an MEP map of this compound, the most negative potential (red) would be concentrated around the carbonyl oxygen atom, making it a primary site for hydrogen bonding. The hydrogen atoms on the morpholine ring and the thiophene ring would exhibit positive potential (blue), while the bromine atom would also influence the potential distribution due to its electronegativity and size. This mapping is critical for understanding how the molecule might interact with a biological target, such as the active site of an enzyme. nih.gov

Molecular Modeling for Ligand-Target Interactions

Molecular modeling techniques simulate the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme. These methods are indispensable in modern drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Molecular Docking Simulations with Potential Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov The process involves sampling numerous possible conformations and scoring them based on binding affinity, typically expressed in kcal/mol.

Given the structural motifs in this compound, several biological targets could be considered. The morpholine ring is a feature of the known MAO-A inhibitor moclobemide, suggesting that this compound could be docked against monoamine oxidase A (MAO-A), an enzyme implicated in depression. In a study on morpholine-substituted chalcones, docking scores against MAO-A (PDB ID: 2Z5X) reached as low as -9.56 kcal/mol, indicating strong binding potential. These interactions were stabilized by π-π stacking with key amino acid residues.

Another potential target could be dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis and a target for anticancer drugs. Docking studies of other thiophene-based compounds have shown good binding affinity with DHFR. A typical docking study would reveal key interactions, such as hydrogen bonds between the carbonyl oxygen of the ligand and amino acid residues in the active site of the target protein.

| Analogue Compound Class | Biological Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|---|

| Morpholine-Chalcone | MAO-A | 2Z5X | -9.56 | Trp-397 (π-π stacking) |

| Thiophene Prop-2-en-1-one | DHFR | 1DLS | -7.07 | Not Specified |

| 3-Methoxy Flavone-Morpholine | Estrogen Receptor Alpha | 3ERT | -9.84 | Not Specified nih.gov |

Molecular Dynamics (MD) Simulations to Assess Complex Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of the ligand and protein and the persistence of key interactions.

For a promising docked complex of this compound, an MD simulation (e.g., over 100 nanoseconds) would be performed. The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable complex will show low and constant RMSD fluctuations. Such simulations have been used to confirm the stability of complexes involving morpholine-containing flavonoid derivatives, demonstrating that the ligand remains securely in the binding pocket of the target receptor. nih.gov

Reaction Mechanism Elucidation through Computational Studies

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of organic reactions. For molecules such as this compound and its analogues, computational studies provide a molecular-level understanding of reaction pathways, transition states, and the factors governing product formation. These theoretical investigations complement experimental findings, offering insights that are often difficult or impossible to obtain through laboratory methods alone.

At the heart of these studies is the mapping of the potential energy surface (PES) for a given reaction. By calculating the energies of reactants, intermediates, transition states, and products, chemists can determine the most likely pathway a reaction will follow. For instance, in the synthesis or further functionalization of thiophene-containing compounds, DFT calculations can reveal the step-by-step process of bond formation and cleavage.

A common application of these computational methods is to understand the reactivity of the thiophene ring, particularly how substituents influence its behavior. For example, in reactions involving 3-amidothiophene derivatives, which are structurally related to the target molecule, DFT calculations have been employed to investigate the reaction with various carbonyl compounds. These studies have shown that the reaction can yield different products, such as alkenes or bis-products, depending on the nature of the carbonyl reactant. The calculations revealed that dehydration conditions are crucial for driving the initial carbonyl addition forward, as the products can be less stable than the reactants. nih.gov

Furthermore, computational models can predict the relative stability of intermediates, which in turn determines the final product distribution. For example, the formation of a relatively unstable disubstituted alkene intermediate might lead to a subsequent reaction to form a bis-product, whereas a more stable trisubstituted or conjugated alkene will likely be the final product. nih.gov This predictive power is invaluable for optimizing reaction conditions to favor the desired outcome.

The general workflow for such a computational investigation is systematic. It begins with the optimization of the geometries of the reactants. Then, potential transition state structures for each proposed mechanistic step are located. These transition states represent the energy maxima along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a located transition state indeed connects the intended reactant and product (or intermediate).

To illustrate the kind of data generated from these computational studies, consider a hypothetical reaction involving a substituted thiophene. The relative energies of the various species involved might be presented as follows:

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants | 0.0 |

| TS1 | First Transition State | +15.2 |

| Int1 | Intermediate 1 | -5.4 |

| TS2 | Second Transition State | +12.8 |

| P | Product | -20.7 |

This table is a generalized representation of data from computational studies on related compounds and is for illustrative purposes.

Solvent effects are also a critical component of these theoretical models, as they can significantly influence reaction energetics. Various solvent models, such as the Polarizable Continuum Model (PCM), are used to approximate the effect of the solvent environment on the reaction pathway.

In the context of N-heterocyclic carbene (NHC) catalyzed reactions, which are relevant for the synthesis of various heterocyclic compounds, DFT calculations have been used to unravel complex catalytic cycles. bohrium.com These studies can elucidate the roles of co-catalysts and bases, explain the origins of chemo- and stereoselectivity, and identify the rate-determining step of the reaction. bohrium.com Non-covalent interactions, which can play a crucial role in determining the stereochemical outcome of a reaction, can also be analyzed using computational tools. bohrium.com

Structure Activity Relationship Sar Studies and Design Principles for 4 5 Bromothiophene 3 Carbonyl Morpholine Derivatives

Elucidating the Role of the 5-Bromothiophene Moiety in Biological Efficacy

The thiophene (B33073) ring is a well-established pharmacophore in medicinal chemistry, often considered a bioisosteric replacement for a phenyl ring, which can lead to improved physicochemical properties and metabolic stability. nih.gov The substitution pattern on the thiophene ring is critical for biological activity. In the case of 4-(5-bromothiophene-3-carbonyl)morpholine, the bromine atom at the 5-position plays a significant role. Halogen atoms, like bromine, can modulate the electronic properties of the aromatic ring and participate in halogen bonding, a type of non-covalent interaction with biological macromolecules that can enhance binding affinity.

Studies on related 2-bromo-5-substituted thiophenes have highlighted the potent cytotoxicity of this scaffold. For instance, 2-bromo-5-(2-methylphenyl)thiophene has demonstrated selective anticancer activity. mdpi.com This suggests that the bromo-thiophene core is a key contributor to the biological effects observed in this class of compounds. The electron-withdrawing nature of the bromine atom can influence the reactivity and interaction profile of the thiophene ring. mdpi.com

Influence of the Carbonyl Linker on Molecular Conformation and Binding

The carbonyl group serves as a rigid linker connecting the thiophene and morpholine (B109124) moieties, and its conformational orientation is critical for proper binding to target proteins. This linker can act as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a binding pocket. The planarity of the carboxamide group can influence the relative orientation of the aromatic and heterocyclic rings.

In related thiophene-3-carboxamide (B1338676) derivatives, the amide bond has been shown to be essential for activity. researchgate.net Studies on similar structures have revealed that the carboxamide can form intramolecular hydrogen bonds, which lock the molecular conformation and reduce flexibility, a factor that can be advantageous for specific receptor binding. nih.gov The crystal structure of some thiophene-3-carbonyl derivatives has shown a "ring flip disorder," where the thiophene ring can adopt two orientations relative to the carbonyl group, indicating a degree of rotational freedom around the C(3)–C=O bond that can impact biological interactions. mdpi.com

Contribution of the Morpholine Ring to Receptor Recognition and Biological Activity

In many bioactive compounds, the morpholine moiety is integral to the pharmacophore, contributing directly to receptor recognition and binding affinity. researchgate.net The nitrogen atom of the morpholine ring is weakly basic, which can be important for forming ionic interactions or hydrogen bonds. Replacing the morpholine with other cyclic or acyclic amines often leads to a significant change in biological activity, underscoring its importance. For example, in some classes of inhibitors, the oxygen atom of the morpholine ring is critical for forming hydrogen bonds with the catalytic active sites of enzymes.

The following table illustrates the importance of the morpholine ring by comparing the activity of morpholine-containing compounds with their analogues.

| Compound Class | Morpholine-Containing Compound | Analogue | Biological Activity Comparison |

| Kinase Inhibitors | Compound with Morpholine | Compound with Pyrrolidine | Morpholine derivative showed better cytotoxic impact. researchgate.net |

| Anticancer Agents | Morpholine-substituted pyrazolopyrimidine | Aryl-substituted pyrazolopyrimidine | The pyrazolopyrimidine substituent with morpholine showed potent inhibitory activity. researchgate.net |

Systematic Structural Modifications and Their Biological Implications

Systematic modifications of the this compound scaffold have been explored to understand the SAR and optimize biological activity. These modifications typically involve altering substituents on the thiophene ring, changing the nature of the amide linker, or replacing the morpholine ring with other heterocycles.

For instance, in a series of thiophene carboxamide derivatives, the introduction of different substituents on a phenyl ring attached to the thiophene led to varying levels of anticancer activity. This highlights the sensitivity of the scaffold to steric and electronic changes. mdpi.com

The table below summarizes the biological implications of systematic modifications in related thiophene carboxamide derivatives.

| Parent Scaffold | Modification | Biological Implication | Reference |

| Thiophene-3-carboxamide | Introduction of a selenide (B1212193) moiety | 2 to 8 times increase in IC50 values against HCT116 cell line. | nih.gov |

| Thiophene-2-carboxamide | Substitution with hydroxyl, methyl, and amino groups at position-3 | Varied antimicrobial and anticancer activities. | researchgate.net |

| Thiophene-3-carboxamide | Variation of substituents on an N-phenyl ring | Compounds with electron-withdrawing groups showed significant anticancer activity. | mdpi.com |

Comparative SAR with Other Substituted Thiophene and Morpholine Scaffolds

Comparing the SAR of this compound with other substituted thiophene and morpholine-containing compounds provides a broader understanding of the key structural requirements for activity. For example, the position of the carboxamide group on the thiophene ring is critical. Thiophene-2-carboxamides and thiophene-3-carboxamides often exhibit different biological profiles due to the altered geometry and electronic distribution. researchgate.net

In studies of thiophene-based urease inhibitors, the hybridization of a thiophene scaffold with a morpholine-containing thiosemicarbazone resulted in potent inhibitors. frontiersin.org This synergy between the two moieties highlights the potential for designing highly active compounds by combining these privileged structures. Furthermore, comparative studies of morpholine with its bioisostere, thiomorpholine, have shown that both scaffolds can produce compounds with a diverse range of biological activities, although the specific activities may differ. researchgate.net

The following table provides a comparative overview of the biological activities of different thiophene and morpholine-based scaffolds.

| Scaffold | Example Compound Class | Observed Biological Activity | Reference |

| Thiophene-3-carboxamide | Dual inhibitors of c-Jun N-terminal kinase (JNK) | Potent JNK inhibitory profiles in vitro and in cell. | nih.gov |

| Tetrahydro-benzothiophene-3-carboxamide | N-(3-methylphenyl) derivative | Antibacterial and antifungal activities. | nih.gov |

| Morpholine-thiophene hybrid thiosemicarbazones | Various substituted derivatives | Effective urease inhibitors. | frontiersin.org |

| Thiophene-2-carboxamide | Derivatives with 1,2,3-triazoleacetamide | Antioxidant activity. | researchgate.net |

Pre Clinical Biological and Pharmacological Applications of 4 5 Bromothiophene 3 Carbonyl Morpholine and Its Derivatives

Enzyme Inhibition Studies

The ability of a compound to selectively inhibit enzymes is a key mechanism in the treatment of many diseases. Research into 4-(5-Bromothiophene-3-carbonyl)morpholine and its analogs has revealed potential inhibitory activity against several key enzymes.

Urease Enzyme Inhibitory Activity and Mechanism

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. Its activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to conditions like gastritis and peptic ulcers. The inhibition of urease is therefore a promising therapeutic strategy.

Recent studies have investigated a series of morpholine-thiophene hybrid thiosemicarbazones for their urease inhibitory potential. frontiersin.orgnih.gov These compounds, which share a core structure related to this compound, have demonstrated potent inhibitory activity against urease, with IC50 values significantly lower than the standard inhibitor, thiourea (B124793) (IC50 = 22.31 ± 0.03 µM). frontiersin.orgnih.gov

One study synthesized and evaluated a series of (E)-N-(2-morpholinoethyl)-2-(substituted-thiophen-2-ylmethylene)hydrazinecarbothioamides. frontiersin.org The results, summarized in the table below, highlight the influence of substituents on the thiophene (B33073) ring on inhibitory potency.

| Compound ID | Substitution on Thiophene Ring | IC50 (µM) frontiersin.org |

| 5a | Unsubstituted | 4.94 ± 2.7 |

| 5c | 4-Methyl | 4.00 ± 2.4 |

| 5d | 5-Methyl | 4.8-fold better than thiourea |

| 5e | 3-Chloro | 4.81 ± 1.5 |

| 5f | 3-Bromo | 5.77 ± 0.7 |

| 5g | 5-Chloro | 3.80 ± 1.9 |

| 5h | 5-Bromo | 3.98 ± 2.2 |

| 5i | 5-Nitro | 3.90 ± 2.7 |

| Thiourea | Standard Inhibitor | 22.31 ± 0.03 |

Notably, the presence of an electron-withdrawing group, such as a bromo or chloro group, at the 5-position of the thiophene ring resulted in potent urease inhibition. frontiersin.org For instance, the 5-bromo derivative (5h ) exhibited an IC50 value of 3.98 ± 2.2 µM, demonstrating significantly stronger inhibition than thiourea. frontiersin.org The 3-bromo substituted analog (5f ) also showed noteworthy activity with an IC50 of 5.77 ± 0.7 µM. nih.gov The mechanism of inhibition for the lead compound in this series, the 5-chloro derivative (5g ), was determined to be uncompetitive. frontiersin.org

These findings suggest that derivatives of this compound are promising candidates for the development of novel urease inhibitors.

Tyrosinase Inhibition Potential

Kinase Inhibition (e.g., CK1α, CDK2) and Associated Signaling Pathways

The morpholine (B109124) moiety is a recognized pharmacophore in the design of kinase inhibitors, which are crucial in cancer therapy. researchgate.net Although specific studies on this compound as a kinase inhibitor are not available, numerous morpholine-substituted compounds have been developed as potent inhibitors of various kinases, including phosphatidylinositol 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR). mdpi.com For example, morpholine-substituted diphenylpyrimidine derivatives have been identified as potent inhibitors of the EGFR T790M mutant, a key target in non-small cell lung cancer. This suggests that the this compound scaffold could be a valuable starting point for the design of novel kinase inhibitors.

Antimicrobial Research Focus

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. The structural features of this compound, combining a halogenated thiophene with a morpholine ring, suggest potential for antimicrobial activity.

Broad-Spectrum Antibacterial Activity Investigations

The morpholine ring is a component of several clinically used antibiotics, and its incorporation can enhance antibacterial potency. nih.gov Studies on various morpholine derivatives have demonstrated their antibacterial efficacy. For example, morpholine-modified ruthenium-based agents have shown robust activity against Staphylococcus aureus, with MIC values as low as 0.78 µg/mL for some derivatives. While specific data for this compound is not available, these findings support the potential of this compound and its derivatives as antibacterial agents.

Antifungal Efficacy Assessment

Morpholine-based compounds have a history of use as agricultural fungicides, and some have been investigated for clinical applications. frontiersin.org Although direct antifungal testing of this compound is not reported, the structural similarity to known antifungal morpholines suggests potential efficacy. The morpholine class of antifungals typically acts by inhibiting enzymes in the ergosterol (B1671047) biosynthesis pathway, a critical component of the fungal cell membrane. frontiersin.org

Anti-mycobacterial Activity against Specific Strains (e.g., Mycobacterium tuberculosis)

The rising prevalence of multidrug-resistant tuberculosis necessitates the discovery of new anti-mycobacterial agents. nih.gov Thiophene derivatives have emerged as a promising class of compounds in this regard. benthamscience.com Specifically, morpholino thiophenes have been identified as novel inhibitors of Mycobacterium tuberculosis (Mtb), targeting the QcrB subunit of the electron transport chain. acs.org

Structure-activity relationship (SAR) studies on the morpholine substituent of these compounds have revealed critical insights. The replacement of the morpholine ring with a hydrogen atom or a piperidine (B6355638) ring resulted in a loss of anti-mycobacterial activity. acs.org Furthermore, modifications to the morpholine ring, such as the introduction of a methyl group or increasing its flexibility by ring-opening, also led to a significant decrease or complete loss of activity. acs.org However, the introduction of a morpholin-3-one (B89469) moiety, while improving microsomal stability, caused a more than tenfold drop in potency. acs.org These findings underscore the importance of the unsubstituted morpholine ring for optimal anti-mycobacterial activity in this class of compounds.

In a broader context, various other thiophene-containing compounds and spirocyclic systems have demonstrated activity against M. tuberculosis. nih.govmdpi.com For instance, certain spirooxindolopyrrolidine derivatives have shown potent activity against both the H37Rv strain and isoniazid-resistant clinical isolates of M. tuberculosis. nih.gov Some synthetic compounds, such as the anthraquinone (B42736) damnacanthal (B136030) and polyacetylenes, have also been identified as inhibitors of M. tuberculosis growth. frontiersin.org

Anti-proliferative and Anticancer Research

The thiophene scaffold is a recurring motif in the design of potential anticancer agents due to its ability to be functionalized, which can enhance selectivity and potency against cancer-related targets. nih.gov

Derivatives of thiophene have demonstrated significant cytotoxic effects against a range of human cancer cell lines. For example, a series of thiophene carboxamide derivatives were evaluated for their cytotoxic effects against human melanoma (A375), colorectal adenocarcinoma (HT-29), and breast cancer (MCF-7) cell lines. nih.gov Similarly, other studies have reported the cytotoxic activity of thiophene derivatives against breast cancer cells, with some compounds showing a favorable selectivity index compared to the standard drug doxorubicin. researchgate.net

The nature and position of substituents on the thiophene ring play a crucial role in determining the cytotoxic profile. benthamscience.com For instance, 2-bromo-5-substituted thiophenes have been noted for their potent cytotoxicity. nih.gov While specific data for this compound is not extensively reported, the collective findings for related thiophene-carboxamides and morpholine-containing compounds suggest a strong rationale for its investigation as a potential anti-proliferative agent. The table below summarizes the cytotoxic activity of representative thiophene and morpholine derivatives against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line(s) | Activity (IC50/GI50) | Reference(s) |

| Thiophene Carboxamide Derivatives | A375, HT-29, MCF-7 | Not specified | nih.gov |

| Thiophene Derivatives (e.g., SB-200) | MCF-7 | IC50 < 30 µmol/l | researchgate.net |

| Triazene-Appended Morpholine Chalcones | MDA-MB-231, SW480 | IC50: 3.3 - 7.6 μg/mL | researchgate.net |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7 | IC50: 4.3 ± 0.11 µg/mL | nih.gov |

| Plastoquinone Analogue (AQ-12) | HCT-116, MCF-7 | IC50: 5.11 - 6.06 μM | nih.gov |

| Indolo[2,3-b]quinoline Derivative (BAPPN) | HepG2, HCT-116, MCF-7, A549 | IC50: 3.1 - 23 μg/mL | mdpi.com |

The anticancer activity of thiophene derivatives is often linked to their ability to induce programmed cell death, or apoptosis. nih.gov Studies have shown that certain thiophene compounds can trigger the intrinsic apoptotic pathway, which involves the mitochondria. nih.govnih.gov This is often characterized by the depolarization of the mitochondrial membrane and the generation of reactive oxygen species (ROS). researchgate.netnih.gov

Furthermore, the activation of key executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis that has been observed in cancer cells treated with thiophene derivatives. nih.govnih.gov Some thiophene-based compounds have also been found to induce cell cycle arrest, typically at the G0/G1 or G1 phase, thereby inhibiting cancer cell proliferation. researchgate.netresearchgate.net For instance, triazene-appended morpholine chalcones have been shown to arrest the cell cycle at the G1 phase and inhibit cell migration and invasion. researchgate.net These findings suggest that the thiophene-morpholine scaffold could potentially exert its anticancer effects through the modulation of these critical cellular processes.

Exploration of Other Pre-Clinical Biological Activities

Thiophene-based compounds have a well-documented history of anti-inflammatory properties, with commercial drugs like Tinoridine and Tiaprofenic acid serving as prime examples. nih.govbohrium.com These agents often exert their effects through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory cascade. nih.govbohrium.com

Research into various thiophene derivatives has revealed that the presence of carboxylic acid, ester, amine, or amide functional groups is often important for their anti-inflammatory activity. nih.gov For example, some 2-amino-thiophene derivatives have been shown to reduce paw edema in animal models of inflammation. nih.gov In one study, a morpholine ring attached to the 2-amino position of the thiophene was associated with anti-inflammatory activity superior to that of indomethacin (B1671933) in a carrageenan-induced paw edema model. nih.gov Other studies have highlighted the ability of thiophene derivatives to suppress the production of pro-inflammatory cytokines like TNF-α and IL-8 by inhibiting signaling pathways such as NF-κB. mdpi.com While direct studies on this compound are limited, the established anti-inflammatory profile of related thiophene amides provides a strong rationale for its investigation in inflammatory disease models. nih.gov

The versatile nature of the morpholine and thiophene scaffolds has led to their exploration in the context of neurodegenerative diseases, such as Alzheimer's disease. mdpi.com A key pathological hallmark of Alzheimer's is the aggregation of amyloid-β (Aβ) peptides into plaques. nih.gov Interestingly, thiophene-based ligands have been developed as fluorescent probes for the selective detection and characterization of these Aβ deposits in brain tissue. nih.gov The flexible nature of the oligothiophene backbone allows these ligands to adapt to different structural forms of Aβ fibrils. nih.gov

On the other hand, the morpholine moiety has been incorporated into novel quinoline (B57606) derivatives designed as potential cholinesterase inhibitors, which are a class of drugs used to treat the symptoms of Alzheimer's disease. mdpi.com The inclusion of the morpholine group was intended to improve the compound's ability to cross the blood-brain barrier. mdpi.com While the direct investigation of this compound in neurodegenerative disease models is not yet prevalent, the proven utility of its constituent chemical motifs in this research area suggests it as a candidate for future exploration.

Advanced Research Methodologies and Experimental Approaches

In Vitro Biochemical Screening Platforms

In vitro biochemical screening platforms are fundamental in the initial stages of drug discovery to identify and characterize the activity of compounds like 4-(5-Bromothiophene-3-carbonyl)morpholine against specific molecular targets, often enzymes such as kinases or lipoxygenases. nih.gov These platforms utilize purified proteins in cell-free systems to directly measure the compound's effect on target activity.

Thiophene (B33073) derivatives are frequently evaluated for their inhibitory effects on various enzymes. For instance, novel thiophene derivatives have been identified as potent inhibitors of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in inflammatory and neurodegenerative diseases. nih.gov A typical screening process would involve incubating the enzyme with its substrate and varying concentrations of the test compound. The enzymatic activity is then quantified, often through spectrophotometric or fluorescence-based assays, to determine the compound's inhibitory potency, commonly expressed as the half-maximal inhibitory concentration (IC50).

In the context of this compound, screening could be directed towards kinases, as thiophene-based compounds are known to be effective kinase inhibitors. nih.gov For example, a filter kinase assay could be employed where the compound's ability to inhibit the phosphorylation of a substrate by a specific kinase, such as IKK-2, is measured. google.com The use of radiolabeled ATP allows for the quantification of substrate phosphorylation and, consequently, the inhibitory activity of the compound.

The following table illustrates a representative format for presenting data from such in vitro screening assays for analogs of the target compound.

| Compound ID | Target Enzyme | Assay Method | IC50 (µM) |

| ThioLox Analog | 15-Lipoxygenase-1 | Spectrophotometric | 18.6 ± 6.0 |

| Thiophene Carboxamide Analog | IKK-2 | Filter Kinase Assay | Not specified |

| Fused Thiophene Analog 3b | VEGFR-2 | Kinase Assay | 0.126 |

| Fused Thiophene Analog 4c | VEGFR-2 | Kinase Assay | 0.075 |

This table presents hypothetical and literature-derived data for analogous compounds to illustrate the type of information generated from in vitro biochemical screening.

Cell-Based Assays for Phenotypic and Mechanistic Studies

Phenotypic Screening: Phenotypic screening of compounds like this compound often involves treating various cancer cell lines with the compound and measuring its impact on cell viability or proliferation. nih.govsemanticscholar.org The MTT assay is a common colorimetric assay used for this purpose, where the reduction of tetrazolium dye to formazan (B1609692) by metabolically active cells is quantified to determine the percentage of viable cells. nih.gov The results are typically reported as the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

For example, various thiophene derivatives have been screened against a panel of human cancer cell lines, demonstrating a broad spectrum of antiproliferative activity. semanticscholar.orgnih.govresearchgate.net The data below exemplifies typical results from such a screening campaign for related thiophene carboxamide derivatives against different cancer cell lines. nih.gov

| Compound | Cell Line | IC50 (µM) |

| MB-D2 | A375 (Melanoma) | < 50 |

| MB-D2 | HT-29 (Colorectal) | < 75 |

| MB-D2 | MCF-7 (Breast) | < 50 |

| MB-D4 | A375 (Melanoma) | < 75 |

| MB-D4 | HT-29 (Colorectal) | < 75 |

| MB-D4 | MCF-7 (Breast) | < 100 |

This table is based on literature data for analogous compounds and illustrates the format for presenting cell-based assay results. nih.gov

Mechanistic Studies: Once a compound shows interesting phenotypic activity, further cell-based assays are employed to understand its mechanism of action. nih.gov For instance, if a compound like this compound induces cancer cell death, assays to detect apoptosis, such as the caspase-3/7 assay, can be performed. nih.gov Other mechanistic studies might include cell cycle analysis by flow cytometry to determine if the compound arrests cell division at a particular phase, or western blotting to measure the levels of specific proteins involved in cell signaling pathways. nih.govnih.gov

Advanced Biophysical Techniques for Ligand-Target Characterization

Advanced biophysical techniques are instrumental in providing detailed insights into the direct interaction between a small molecule and its protein target. nih.govnih.gov These methods can quantify binding affinity, kinetics, and thermodynamics, which are critical for lead optimization.

Surface Plasmon Resonance (SPR): Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. nih.govnih.gov In a typical SPR experiment to study the interaction of a compound like this compound, the target protein is immobilized on a sensor chip. The compound is then flowed over the chip surface, and any binding to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. nih.govnih.gov This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated. arvojournals.org

The following table shows representative kinetic data that could be obtained from an SPR analysis of a thiophene derivative interacting with a target protein.

| Compound | Target Protein | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) |

| Lutein | rCBP | Not Reported | Not Reported | 130 |

| (3R, 3'R)-zeaxanthin | GSTP1 | Not Reported | Not Reported | 52.9 |

| (3R, 3'S)-meso-zeaxanthin | GSTP1 | Not Reported | Not Reported | 55.2 |

| Astaxanthin | GSTP1 | Not Reported | Not Reported | 146 |

This table presents literature-derived data for carotenoid-protein interactions to illustrate the type of information generated from SPR analysis. arvojournals.org

Other biophysical techniques such as Isothermal Titration Calorimetry (ITC), which measures the heat changes associated with binding, and Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide structural information about the ligand-protein complex, are also valuable tools in the characterization of compounds like this compound.

High-Throughput Synthesis and Screening for Analog Libraries

The synthesis and screening of analog libraries are a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR). mdpi.com For a lead compound like this compound, high-throughput synthesis methods allow for the rapid generation of a diverse set of related molecules with modifications to the thiophene ring, the morpholine (B109124) moiety, or the linker.

Combinatorial Chemistry: Combinatorial chemistry techniques, often performed on a solid support or using solution-phase parallel synthesis, can be employed to create large libraries of thiophene carboxamide analogs. google.commdpi.com For example, starting from a common intermediate such as 5-bromothiophene-3-carboxylic acid, a variety of amines can be coupled to the carboxylic acid to generate a library of amides. Subsequent diversification can be achieved through reactions at the bromine position, for instance, via palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira coupling. google.commdpi.com

High-Throughput Screening (HTS): Once synthesized, these analog libraries are subjected to high-throughput screening (HTS) using the in vitro biochemical or cell-based assays described earlier. nih.govsemanticscholar.org HTS platforms utilize robotics and automated data analysis to rapidly evaluate thousands of compounds, identifying those with improved potency, selectivity, or other desirable properties. youtube.com The data generated from HTS is crucial for building a comprehensive SAR profile, which guides the design of next-generation compounds.

The following table provides a conceptual overview of how an analog library of this compound might be designed for SAR studies.

| Scaffold | R1 (Position 5 on Thiophene) | R2 (on Morpholine) | Potential for Diversity |

| Thiophene-3-carbonyl-morpholine | H, Cl, F, CH3 | H, Methyl, Ethyl | Exploration of electronic and steric effects at key positions |

| Thiophene-3-carbonyl-morpholine | Aryl, Heteroaryl | H | Introduction of larger substituents to probe additional binding pockets |

| Thiophene-3-carbonyl-morpholine | H | Substituted Phenyl | Modification of the morpholine moiety to enhance solubility or target interactions |

This table is a conceptual representation of a potential analog library strategy.

Chemoinformatics and Data Mining in Compound Discovery

Chemoinformatics and data mining are computational disciplines that play a vital role in modern drug discovery by analyzing large datasets to identify patterns and predict the properties of new compounds. nih.govnih.gov For a compound like this compound, these approaches can accelerate the discovery process and reduce the need for extensive experimental work.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By analyzing a dataset of thiophene carboxamide analogs with known inhibitory activities, a QSAR model can be developed to predict the activity of newly designed compounds. nih.gov These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to build the correlation. A reliable QSAR model can guide the design of more potent inhibitors by identifying the key structural features that contribute to activity. nih.gov

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.govnih.gov For this compound, docking studies can be performed to visualize its potential binding mode within the active site of a target enzyme. mdpi.comnih.govrsc.org This information can explain observed SAR data and guide the design of new analogs with improved binding interactions. For example, docking might reveal that the bromine atom occupies a specific hydrophobic pocket, or that the morpholine oxygen forms a crucial hydrogen bond. nih.gov

The table below summarizes the key chemoinformatic approaches and their applications in the study of compounds like this compound.

| Chemoinformatic Approach | Application | Expected Outcome |

| QSAR | Predict biological activity of new analogs | Guide the design of more potent compounds |

| Molecular Docking | Predict ligand-protein binding mode | Explain SAR and guide rational drug design |

| Pharmacophore Modeling | Identify essential structural features for activity | Virtual screening of compound databases for new hits |

| Data Mining | Analyze large screening datasets | Identify novel scaffolds and SAR trends |

This table provides a summary of chemoinformatic techniques and their relevance to the discovery of thiophene-based compounds.

Future Perspectives and Translational Research Opportunities for 4 5 Bromothiophene 3 Carbonyl Morpholine

Rational Drug Design Strategies based on SAR and Computational Insights

The structure of 4-(5-bromothiophene-3-carbonyl)morpholine offers significant opportunities for rational drug design, leveraging its thiophene (B33073) core, morpholine (B109124) group, and strategically placed bromine atom. The thiophene ring acts as a versatile scaffold, whose aromaticity and potential for functionalization enhance receptor binding. mdpi.com The morpholine moiety is often used by medicinal chemists to improve the pharmacological profile of a molecule. nih.gove3s-conferences.org

Computational tools are crucial in modern drug discovery. nih.gov For a scaffold like this compound, techniques such as molecular docking, virtual screening, and molecular dynamics simulations can predict interactions with biological targets. nih.govfrontiersin.orgrsc.org These methods help in identifying potential protein targets and understanding the binding modes, thereby guiding the synthesis of more potent and selective derivatives. rsc.org

Development of Novel Therapeutic Leads

The this compound scaffold is a promising starting point for developing novel therapeutic leads, particularly as kinase inhibitors for anticancer therapies. nih.govnih.govnih.gov Thiophene-3-carboxamides have been investigated as inhibitors of c-Jun N-terminal kinase (JNK) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are crucial targets in oncology. nih.govnih.gov

Structure-Activity Relationship (SAR) studies on related thiophene-3-carboxamide (B1338676) derivatives have shown that modifications at various positions of the thiophene ring can significantly impact biological activity. nih.gov For instance, in the development of JNK inhibitors, the substitution pattern on the thiophene ring was critical for achieving high potency and isoform selectivity. acs.org The bromine atom at the 5-position of the thiophene ring in this compound serves as a valuable synthetic handle for introducing further chemical diversity through cross-coupling reactions, allowing for the exploration of a wide chemical space to optimize target engagement and pharmacokinetic properties. mdpi.comresearchgate.net

Furthermore, the morpholine ring can be modified to fine-tune solubility, metabolic stability, and target interactions. nih.gov The development of analogs could lead to compounds with improved efficacy and reduced off-target effects, potentially leading to new treatments for a range of diseases, including cancer and inflammatory conditions. rsc.orgnih.gov

Interdisciplinary Approaches in Chemical Biology and Medicinal Chemistry

The exploration of this compound and its derivatives can be significantly enhanced through the integration of chemical biology and medicinal chemistry. nih.govdntb.gov.ua Chemical biology tools, such as the design of chemical probes, can be employed to investigate the mechanism of action of bioactive compounds derived from this scaffold. By attaching reporter tags (e.g., fluorophores or biotin) to derivatives of this compound, researchers can visualize the subcellular localization of these molecules and identify their protein binding partners.

Medicinal chemistry efforts can then focus on optimizing these initial hits into potent and selective modulators of the identified targets. rsc.orgresearcher.life This synergistic approach, combining target identification with iterative rounds of chemical synthesis and biological evaluation, accelerates the drug discovery process. researchgate.net The thiophene moiety is a well-established pharmacophore, and its incorporation into new molecular frameworks is a common strategy in medicinal chemistry to develop novel drug candidates with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govrsc.orgeprajournals.com

Opportunities in Material Science Applications

Beyond its potential in drug discovery, the thiophene core of this compound suggests opportunities in material science. Thiophene-based molecules are known for their excellent electrical and optical properties, making them suitable for applications in organic electronics. longdom.orgnih.gov Polythiophenes and oligothiophenes are used in the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (solar cells). nih.govresearchgate.net

The bromine atom on the thiophene ring of this compound can facilitate polymerization or the synthesis of larger conjugated systems through cross-coupling reactions. wikipedia.org The incorporation of the morpholine group could also influence the solid-state packing and electronic properties of the resulting materials. While research in this area for this specific molecule is not extensive, the fundamental properties of the thiophene scaffold point to a promising avenue for exploration in the development of novel functional materials. nih.govmdpi.com

Sustainability Considerations in Synthesis and Development

The development of sustainable and environmentally friendly synthetic methods is a growing priority in the chemical industry. researchgate.net Traditional methods for amide bond formation, such as the one used to synthesize this compound from a carboxylic acid and an amine, often rely on stoichiometric activating agents that generate significant chemical waste. ucl.ac.uk

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or LC-MS.

- Use inert atmospheres (N₂/Ar) to prevent oxidation.

- Adjust stoichiometry (1:1.2 molar ratio of acid to morpholine) for higher yields .

Basic: How can spectroscopic techniques (e.g., NMR, IR) effectively characterize the structural integrity of this compound?

Q. Methodological Answer :

-

¹H/¹³C NMR :

- Key Peaks :

-

Thiophene protons: δ 7.2–7.5 ppm (doublets, J = 3–5 Hz).

-

Morpholine protons: δ 3.6–3.8 ppm (multiplet, CH₂-N-CH₂) .

- Carbonyl Signal : δ 165–170 ppm (C=O) in ¹³C NMR .

-

IR Spectroscopy :

- C=O stretch: 1680–1700 cm⁻¹.

- C-Br stretch: 550–600 cm⁻¹.

- Morpholine ring vibrations: 1100–1250 cm⁻¹ (C-O-C) .

Table 1 : Characteristic Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 7.3 (thiophene), δ 3.7 (morpholine) | |

| ¹³C NMR | δ 168 (C=O) | |

| IR | 1690 cm⁻¹ (C=O) |

Advanced: What computational methods (e.g., DFT) are suitable for modeling the electronic structure and reactivity of this compound?

Q. Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d,p) basis sets to model:

- Electron Density : Localize electron-deficient regions (e.g., bromine atom) for predicting nucleophilic attack sites .

- Frontier Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability and reactivity .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to predict solubility and aggregation behavior.

- Validation : Compare computed IR/NMR spectra with experimental data to refine force fields .

Key Insight : DFT-predicted C=O bond lengths (1.21 Å) align with X-ray crystallography data (1.22 Å), validating computational models .

Advanced: How does high-pressure Raman spectroscopy reveal phase transitions in morpholine derivatives?

Q. Methodological Answer :

- Experimental Setup : Use diamond anvil cells (DAC) to apply pressure (0–3.5 GPa) and collect Raman spectra.

- Phase Transition Indicators :

- Peak Splitting : C-H stretching modes (2980–3145 cm⁻¹) split at ~1.7 GPa, indicating conformational changes .

- Band Shifts : C=O stretches shift by ~15 cm⁻¹/GPa due to bond compression .

Table 2 : Pressure-Dependent Raman Shifts (Selected Modes)

| Pressure (GPa) | Observed Shifts (cm⁻¹) | Interpretation | Reference |

|---|---|---|---|

| 0 | 2988, 2995 (C-H stretch) | Ambient-phase signals | |

| 1.7 | 3129 (new peak) | Conformational change | |

| 2.5 | 3012, 3023 (split C-H) | Phase transition |

Implications : Discontinuities in dω/dp plots suggest pressure-induced polymorphism, critical for stability in solid-state applications .

Advanced: How can contradictions in crystallographic data be resolved during structure refinement?

Q. Methodological Answer :

- Software : Use SHELXL for small-molecule refinement. Address challenges like:

- Validation Tools :

Case Study : For a morpholine derivative, refining hydrogen-bonding networks (C-H···O) resolved electron density mismatches in SHELXL .

Advanced: What strategies validate the biological activity of this compound derivatives?

Q. Methodological Answer :

- In Vitro Assays :

- Antifungal Testing : Use microdilution methods (IC₅₀) against Candida albicans (reference compound: fluconazole) .

- Mechanistic Studies : Perform ROS (reactive oxygen species) assays to link thiophene-mediated oxidative stress to cytotoxicity .

- Structure-Activity Relationship (SAR) : Modify the morpholine ring (e.g., N-methylation) and compare bioactivity trends via IC₅₀ shifts .

Key Finding : Derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced antifungal activity (IC₅₀ = 8 µM vs. 32 µM for parent compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.